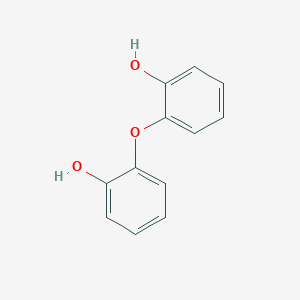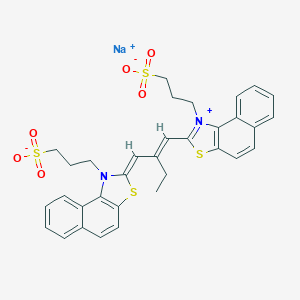
Einecs 240-525-4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 240-525-4, also known as 2,4-dinitrophenol (DNP), is a chemical compound that has been used for decades in scientific research. DNP is a yellow, crystalline powder that is soluble in water and organic solvents. It has a wide range of applications in biochemistry, pharmacology, and toxicology.
Mecanismo De Acción
Einecs 240-525-4 works by uncoupling oxidative phosphorylation in mitochondria. This leads to an increase in the metabolic rate, which results in increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells.
Efectos Bioquímicos Y Fisiológicos
Einecs 240-525-4 has a number of biochemical and physiological effects. It increases the metabolic rate, which leads to increased energy expenditure and heat production. DNP also increases the production of reactive oxygen species, which can have both beneficial and harmful effects on cells. In addition, DNP has been shown to improve insulin sensitivity and glucose uptake in skeletal muscle.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Einecs 240-525-4 has a number of advantages and limitations for lab experiments. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for research on Einecs 240-525-4. One area of interest is the development of safer and more effective uncoupling agents for use in metabolic research. Another area of interest is the use of DNP as a potential treatment for metabolic disorders such as obesity and diabetes. Finally, there is interest in studying the effects of DNP on cancer cells and its potential as an anti-cancer agent.
Conclusion:
Einecs 240-525-4 is a valuable tool for scientific research, with a wide range of applications in biochemistry, pharmacology, and toxicology. Its ability to uncouple oxidative phosphorylation makes it a valuable tool for studying energy metabolism and mitochondrial function. However, its toxicity and potential for causing harm to cells and organisms limit its use in certain experiments. There are a number of future directions for research on Einecs 240-525-4, including the development of safer and more effective uncoupling agents and the use of DNP as a potential treatment for metabolic disorders and cancer.
Métodos De Síntesis
Einecs 240-525-4 was first synthesized in 1931 by the German chemist Fritz Haber. The synthesis method involves the nitration of phenol with a mixture of nitric and sulfuric acid. The resulting product is then reduced with sodium sulfide to yield Einecs 240-525-4henol.
Aplicaciones Científicas De Investigación
Einecs 240-525-4 has been widely used in scientific research as a tool to study energy metabolism, mitochondrial function, and thermogenesis. It has been used in studies of obesity, diabetes, and other metabolic disorders. DNP has also been used in studies of cancer, as it has been shown to inhibit the growth of cancer cells.
Propiedades
Número CAS |
16470-45-4 |
|---|---|
Nombre del producto |
Einecs 240-525-4 |
Fórmula molecular |
C33H31N2NaO6S4 |
Peso molecular |
702.9 g/mol |
Nombre IUPAC |
sodium;3-[(2Z)-2-[(2E)-2-[[1-(3-sulfonatopropyl)benzo[e][1,3]benzothiazol-1-ium-2-yl]methylidene]butylidene]benzo[e][1,3]benzothiazol-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C33H32N2O6S4.Na/c1-2-23(21-30-34(17-7-19-44(36,37)38)32-26-11-5-3-9-24(26)13-15-28(32)42-30)22-31-35(18-8-20-45(39,40)41)33-27-12-6-4-10-25(27)14-16-29(33)43-31;/h3-6,9-16,21-22H,2,7-8,17-20H2,1H3,(H-,36,37,38,39,40,41);/q;+1/p-1 |
Clave InChI |
OSCPLDUCTDFYNQ-UHFFFAOYSA-M |
SMILES isomérico |
CC/C(=C\C1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])/C=C\4/N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
SMILES |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCC(=CC1=[N+](C2=C(S1)C=CC3=CC=CC=C32)CCCS(=O)(=O)[O-])C=C4N(C5=C(S4)C=CC6=CC=CC=C65)CCCS(=O)(=O)[O-].[Na+] |
Otros números CAS |
16470-45-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)

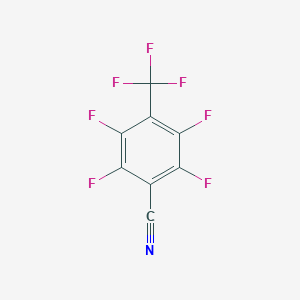
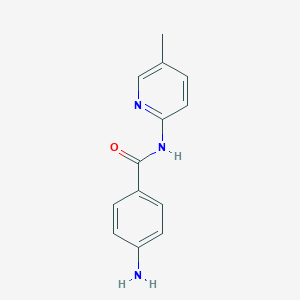
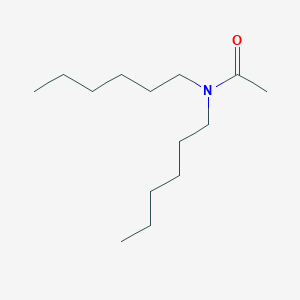
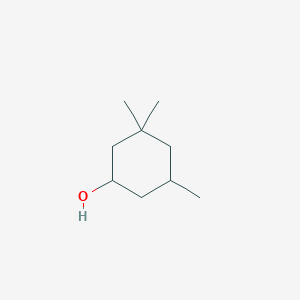
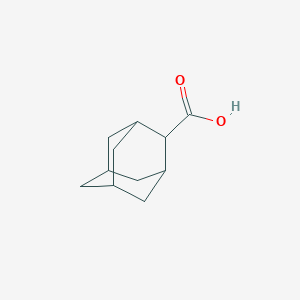
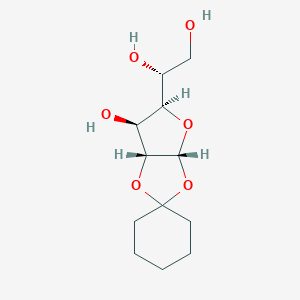
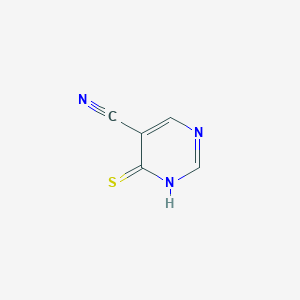
![[(2S,4S,5R)-2,5-Dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B90694.png)
